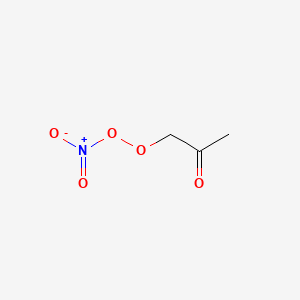
(R)-Phenprocoumon
Descripción general
Descripción
Synthesis Analysis
The synthesis of ®-Phenprocoumon involves several steps, including the condensation of 4-hydroxycoumarin with benzaldehyde to form the intermediate 4-hydroxy-3-(benzylidene)coumarin . Subsequent reduction of this intermediate yields ®-Phenprocoumon. The process is well-documented in the literature .
Aplicaciones Científicas De Investigación
Enantioselective Analysis : A method was developed for quantifying (R)- and (S)-phenprocoumon in human plasma using enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry. This method is crucial for clinical studies investigating genetic influences on phenprocoumon metabolism (Kammerer et al., 2004).
Pharmacodynamics and Kinetics : Research has shown that the S (−) enantiomer of phenprocoumon is more potent as an anticoagulant than the R (+) enantiomer. This is important for understanding the differential effects of each enantiomer (Jahnchen et al., 1976).
Metabolite Analysis : The synthesis and analysis of phenprocoumon and its monohydroxylated derivatives have been conducted, providing insights into the drug's metabolic pathways and potential for unique identification (Pohl et al., 1975).
Genetic Associations : A study found an association between PPARA gene polymorphisms and phenprocoumon dose variability, suggesting genetic factors play a role in individual responses to the drug (Botton et al., 2015).
Metabolic Fate in Humans : Research into the metabolic fate of phenprocoumon in humans identified the drug's primary metabolites and their stereoselective formation, providing insights into its biotransformation (Toon et al., 1985).
Stereospecific Pharmacokinetics : A study on the stereospecific pharmacokinetics of phenprocoumon metabolites in human plasma confirmed the minor role of CYP2C9 in 4′-hydroxy-PPC formation and the effect of CYP2C9 genotype on (S)-6- and (S)-7-hydroxy-PPC (Kammerer et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
4-hydroxy-3-[(1R)-1-phenylpropyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975409 | |
| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5999-27-9 | |
| Record name | Phenprocoumon, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005999279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENPROCOUMON, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y513Q74WCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)


![Furo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B583089.png)

![Tricyclo[5.1.0.03,5]octan-2-one, 1-(1-methylethyl)-, (1alpha,3ba,5ba,7alpha)- (9CI)](/img/no-structure.png)


![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)